Benzothiazol-2-ylmethyl-methyl-amine
Overview
Description
Benzothiazol-2-ylmethyl-methyl-amine is a chemical compound with the molecular formula C9H10N2S . It is a derivative of benzothiazole, a bicyclic compound with fused benzene and thiazole rings .
Synthesis Analysis
Modern approaches to the synthesis of benzothiazole derivatives involve the use of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The synthesis of the derivatives of 2-aminobenzothiazoles with N-functionalized groups in the benzene ring is possible from the corresponding nitro-derivatives by pre-protection of the 2-amino group followed by reduction of the nitro to the amino group and its functionalization .Molecular Structure Analysis
The molecular structure of Benzothiazol-2-ylmethyl-methyl-amine is based on the benzothiazole moiety, which is a bicyclic system with fused benzene and thiazole rings .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis
Benzothiazol-2-ylmethyl-methyl-amine has a molecular weight of 178.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 53.2 Ų .Scientific Research Applications
Anti-tubercular Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds . These compounds have shown in vitro and in vivo activity against tuberculosis .
- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
- Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Pharmaceutical Chemistry
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
- Methods of Application: This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .
- Results or Outcomes: The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .
Anti-bacterial and Anti-fungal Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-bacterial and anti-fungal compounds .
- Methods of Application: The synthesis of these compounds involves various synthetic pathways .
- Results or Outcomes: The newly synthesized molecules showed significant anti-bacterial and anti-fungal activities .
Anti-oxidant Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-oxidant compounds .
- Methods of Application: The synthesis of these compounds involves various synthetic pathways .
- Results or Outcomes: The newly synthesized molecules showed significant anti-oxidant activities .
Anti-microbial Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-microbial compounds .
- Methods of Application: The synthesis of these compounds involves various synthetic pathways .
- Results or Outcomes: The newly synthesized molecules showed significant anti-microbial activities .
Anti-proliferative Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-proliferative compounds .
- Methods of Application: The synthesis of these compounds involves various synthetic pathways .
- Results or Outcomes: The newly synthesized molecules showed significant anti-proliferative activities .
Safety And Hazards
Future Directions
While specific future directions for Benzothiazol-2-ylmethyl-methyl-amine are not mentioned in the search results, benzothiazoles are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that they may have potential for developing new drugs and materials .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPROQYVHMNDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazol-2-ylmethyl-methyl-amine | |
CAS RN |
17681-30-0 | |
Record name | (1,3-benzothiazol-2-ylmethyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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